molecular formula C8H12N2O B13622954 (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine

Cat. No.: B13622954
M. Wt: 152.19 g/mol
InChI Key: QZCQDZMQHCBXQU-ZCFIWIBFSA-N
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Description

®-1-(6-Methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound with a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, including reduction and amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer.

    Automation: Using automated systems for precise control of reaction parameters and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-1-(6-Methoxypyridin-3-yl)ethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways by binding to target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with similar properties but different biological activity.

    6-Methoxypyridine: The parent compound without the chiral amine group.

    1-(6-Methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of both enantiomers.

Uniqueness

®-1-(6-Methoxypyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1R)-1-(6-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1

InChI Key

QZCQDZMQHCBXQU-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)OC)N

Canonical SMILES

CC(C1=CN=C(C=C1)OC)N

Origin of Product

United States

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